3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) discusses the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which are potent 5-HT(1A) receptor ligands. These compounds, including ones similar to the specified chemical, showed potential anxiolytic and antidepressant activity in preclinical tests (Zagórska et al., 2009).
Structure-Activity Relationships
Research by Zagórska et al. (2015) investigated arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity to serotoninergic and dopaminergic receptors. They identified potent ligands for these receptors, indicating the potential of these compounds in developing anxiolytic and antidepressant agents (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
Another study by Zagórska et al. (2016) on similar compounds evaluated their binding affinities for serotonin receptors and inhibitory potencies for certain enzymes, suggesting these compounds as promising structures for future pharmacological research (Zagórska et al., 2016).
Antagonistic Activity on Adenosine Receptors
Baraldi et al. (2005) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective A(3) adenosine receptors antagonists. This demonstrates the application of these compounds in exploring adenosine receptor-related pharmacology (Baraldi et al., 2005).
Pharmacokinetics and Safety Profile
A 2020 study by Partyka et al. evaluated the pharmacokinetic properties and safety profile of imidazopurine-2,4-dione derivatives. Their findings contribute to understanding the pharmacological profiles of these compounds, aiding in drug development (Partyka et al., 2020).
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-14-9-10-15(2)17(11-14)13-28-22(31)20-21(26(4)24(28)32)25-23-27(20)12-16(3)29(23)18-7-5-6-8-19(18)30/h5-12,30H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORVVMBAFRMCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=CC=C5O)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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